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Compound of Interest

Compound Name: BU09059

Cat. No.: B606423

An In-depth Technical Guide for Researchers,
Scientists, and Drug Development Professionals

Introduction

BUO09059 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a key target
in the development of therapeutics for a range of psychiatric disorders, including depression,
anxiety, and substance use disorders.[1][2][3][4] Developed as a shorter-acting alternative to
long-lasting KOR antagonists like JDTic and norbinaltorphimine (norBNI), BU09059 offers a
more reversible pharmacological profile, making it a valuable tool for both preclinical research
and potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive
overview of the chemical structure and pharmacological properties of BU09059, including
detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

BU09059, with the IUPAC name ethyl 2-{[(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-
yl[formamido}-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate, is a
derivative of the potent KOR antagonist JDTic.[5] Its chemical structure is characterized by a
trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine moiety, which is crucial for its interaction
with opioid receptors.

Chemical Structure of BU09059
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Physicochemical Properties of BU09059
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Property Value Reference
ethyl 2-{[(3R)-7-hydroxy-
1,2,3,4-tetrahydroisoquinolin-
3-yllformamido}-3-[(3R,4R)-4-

IUPAC Name VI Fel : [5]

(3-hydroxyphenyl)-3,4-
dimethylpiperidin-1-

yl]propanoate

Chemical Formula C28H37N305 [5]
Molecular Weight 495.62 g/mol [5]
CAS Number 1541206-05-6 [5]

SMILES String

CCOC(=0O)C(CN1cC--
INVALID-LINK--(--INVALID-
LINK--
C1l)c2ccec(0O)c2)NC(=0)
[C@H]3Cc4ccc(O)ccdCN3

Appearance

Solid

[6]

Solubility

10 mM in DMSO

[6]

Pharmacological Properties

BU09059 is a high-affinity antagonist of the kappa-opioid receptor with significant selectivity

over mu (u) and delta (&) opioid receptors.

Opioid Receptor Binding Affinities of BU09059

Receptor Ki (nM) Selectivity (fold)
Kappa (k) 1.72

Mu (M) 26.5 15-fold (kK vs )
Delta (d) 1060 616-fold (k vs 0)

Data from Casal-Dominguez et al., 2014[1][2][3]
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Functional Activity

In functional assays, BU09059 acts as a potent and selective KOR antagonist.[1][2][3][6][7] It
effectively blocks the effects of KOR agonists, such as U-50,488, both in vitro and in vivo.[1][2]
[3] Notably, BU09059 demonstrates a shorter duration of action compared to other KOR
antagonists like norBNI, with its antagonist effects significantly diminished by 7 days post-
administration in animal models.[1][2]

Assay Parameter Value

Isolated Guinea Pig lleum pA2 8.62

Data from Casal-Dominguez et al., 2014[1][2][3]

Mechanism of Action and Signaling Pathway

As a KOR antagonist, BU09059 blocks the intracellular signaling cascade typically initiated by
the binding of endogenous KOR agonists like dynorphin. Kappa-opioid receptors are G-protein
coupled receptors (GPCRSs) that primarily couple to the Gi/o family of G-proteins. Agonist
binding to the KOR leads to the inhibition of adenylyl cyclase, resulting in decreased
intracellular cyclic AMP (CAMP) levels, and the modulation of various ion channels. By binding
to the KOR without activating it, BU09059 prevents this signaling cascade.
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Caption: Signaling pathway of the kappa-opioid receptor and the antagonistic action of
BU09059.

Experimental Protocols

The characterization of BU09059 has been primarily described in the work of Casal-Dominguez
et al. (2014). The following are summaries of the key experimental protocols employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.
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Prepare cell membranes
expressing opioid receptors

:

Incubate membranes with a radiolabeled
ligand (e.g., [3H]diprenorphine) and
varying concentrations of BU0O9059

Separate bound from
free radioligand via filtration

Quantify radioactivity
of the bound ligand

Calculate Ki values from
competition binding curves

Click to download full resolution via product page
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Antinociception Assay (Tail-Withdrawal Test)

This assay assesses the ability of a compound to block the analgesic effects of a KOR agonist
in a living animal.
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Administer BU09059 or vehicle
to mice

:

After a set time, administer a
KOR agonist (e.g., U-50,488)

:

Immerse the mouse's tail in
warm water (e.g., 52°C)

Measure the latency to
tail withdrawal

Compare withdrawal latencies between
treatment groups

Click to download full resolution via product page

Caption: Workflow for an in vivo antinociception assay.

Synthesis

The synthesis of BU09059 starts from (+)-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine
and involves a multi-step process that is detailed in the supporting information of the primary
literature.[1]
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Conclusion

BUO09059 is a well-characterized, potent, and selective kappa-opioid receptor antagonist with a
shorter duration of action than previously developed antagonists. Its unique pharmacological
profile makes it an invaluable research tool for elucidating the role of the KOR system in
various physiological and pathological processes. Furthermore, its reversible antagonism
suggests potential for development as a therapeutic agent for psychiatric disorders where long-
term receptor blockade may be undesirable. This guide provides a foundational understanding
of BU09059 for researchers and drug development professionals interested in leveraging its
properties for their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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